4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core that is substituted with a 3-chloro-2,4-difluorophenyl group and a methoxy group, which contributes to its potential biological activities. The compound is of significant interest in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer .
The compound can be identified by its unique Chemical Abstracts Service number 1818217-55-8. It is classified as a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including anticancer properties. The molecular formula for 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol is C15H10ClF2N3O2, with a molecular weight of 337.71 g/mol .
The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol involves several key steps:
For large-scale production, optimization of the synthetic routes is crucial. This may include employing continuous flow reactors and high-throughput screening methods to determine optimal reaction conditions and purification techniques such as crystallization and chromatography.
The molecular structure of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol can be represented as follows:
The structure features a quinazoline ring system with specific substituents that enhance its biological activity .
The compound can undergo various chemical reactions:
These reactions are significant in developing derivatives with enhanced properties or different biological activities.
The mechanism of action for 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol primarily involves its interaction with specific molecular targets such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, disrupting critical signaling pathways necessary for cancer cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for therapeutic applications in oncology .
The compound exhibits several notable physical properties:
Chemical properties include:
Relevant data on these properties are essential for researchers looking to utilize this compound in experimental settings .
The potential applications of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol span various fields:
The strategic incorporation of halogen atoms—specifically fluorine and chlorine—at the 2,4- and 3-positions of the anilino ring creates a synergistic effect that enhances target binding affinity and selectivity. Fluorine atoms, due to their high electronegativity (3.98 on the Pauling scale), withdraw electron density from the phenyl ring, enhancing π-stacking interactions with hydrophobic enzyme pockets. This electron-withdrawing effect also polarizes the C-Cl bond at the 3-position, increasing its susceptibility to form halogen bonds with carbonyl oxygen atoms or other electron-rich residues (e.g., backbone amides) in biological targets [4] [8]. The chlorine atom’s larger van der Waals radius (175 pm vs. 147 pm for fluorine) facilitates complementary shape fitting within deep hydrophobic cavities inaccessible to smaller atoms.
Table 1: Halogen Bonding Parameters in Quinazoline-Target Interactions
Halogen | Bond Length (Å) | Key Binding Residues | Contribution to Binding Energy (kcal/mol) |
---|---|---|---|
2-F | 2.65 ± 0.08 | Lys721 (EGFR) | -1.2 |
4-F | 2.71 ± 0.10 | Thr830 (VEGFR2) | -0.9 |
3-Cl | 3.20 ± 0.12 | Met793 (EGFR) | -2.8 |
Computational studies reveal this fluorine-chlorine combination reduces the compound’s desolvation penalty by 30% compared to non-halogenated analogs, as confirmed by molecular dynamics simulations showing enhanced hydrophobic enclosure in kinase ATP-binding sites [3]. The ortho-fluorine adjacent to the anilino nitrogen further rigidifies the C-N bond through resonance effects, locking the diarylamine linkage in a planar conformation optimal for hinge-region binding in kinases [8].
The bioactivity profile of quinazoline derivatives is exquisitely sensitive to substitution patterns, with positions 4, 6, and 7 serving as critical modulators of target engagement:
Position 4 (Anilino Attachment Point): The 3-chloro-2,4-difluoroanilino group at this position is indispensable for kinase inhibition potency. Replacement with aliphatic amines diminishes EGFR binding affinity by >100-fold due to loss of π-stacking and halogen bonding. Nucleophilic aromatic substitution (SNAr) reactions enable efficient introduction of this moiety using 3-chloro-2,4-difluoroaniline and 4-chloro-6,7-dimethoxyquinazoline precursors under acidic catalysis [5].
Position 6 (Hydroxyl Group): The 6-hydroxyl substituent participates in three key interactions: (1) Hydrogen bond donation to Thr830 (VEGFR-2) or Met793 (EGFR) with a distance of 2.1 Å; (2) Metal chelation with Mg²⁺ ions in ATP-binding sites (Kd = 8.3 μM); (3) Tautomerization to the 6-quinazolinone form under physiological pH, enhancing solubility while maintaining planar geometry [3] [6]. Protecting group strategies (e.g., silyl ethers) are essential during synthesis to prevent oxidation during C-N coupling [5].
Position 7 (Methoxy Group): The 7-methoxy substituent occupies a sterically constrained region near the gatekeeper residue (Thr790 in EGFR). Bulkier groups (ethoxy, propoxy) reduce inhibitory activity by 60–80% due to steric clash, while removal eliminates hydrophobic contact with Val702 (ΔG = +1.8 kcal/mol) [6]. Microwave-assisted synthesis achieves >95% regioselectivity for 7-O-methylation over 6-O when using dimethyl carbonate/K₂CO₃ [10].
Table 2: Regioselectivity Effects on Quinazoline Bioactivity
Position | Electron Density (NBO Analysis) | Preferred Substituent | Impact on IC₅₀ (EGFR) | Synthetic Yield |
---|---|---|---|---|
4 | Low (π-deficient) | 3-Cl-2,4-F₂-anilino | 0.008 μM | 85% (SNAr) |
6 | Medium | -OH | 0.015 μM | 78% (demethylation) |
7 | High | -OCH₃ | 0.011 μM | 92% (alkylation) |
The 7-methoxy and 6-hydroxyl groups exhibit complementary effects on molecular physiochemistry:
Conformational Effects
The 7-methoxy group adopts a dihedral angle (θ) of 37.5° relative to the quinazoline plane, positioning its methyl group perpendicular to the heterocycle to minimize steric repulsion. This orientation creates a hydrophobic "pocket shield" that enhances membrane permeability (LogP = 2.8) [9]. In contrast, the 6-hydroxyl group remains coplanar (θ = 5.8°) due to intramolecular H-bonding with N1 (distance: 1.95 Å), stabilizing the keto tautomer in aqueous environments. This tautomerization reduces the dipole moment from 5.2 D (enol form) to 3.8 D (keto form), facilitating transmembrane diffusion while retaining aqueous solubility (logS = -4.1) [6] [7].
Solubility and Hydrogen Bonding Capacity
Table 3: Thermodynamic Parameters of Key Functional Groups
Group | BDE (O-H) kcal/mol | PA (O) kcal/mol | ETE kcal/mol | ΔG Solvation kcal/mol |
---|---|---|---|---|
6-OH | 83.1 ± 0.5 | 309.2 ± 1.8 | 54.3 ± 0.9 | -5.2 |
7-OCH₃ | - | 192.4 ± 2.1* | - | -1.7 |
*Proton affinity of methoxy oxygen
DFT calculations (B3LYP/6-311++G(d,p)) confirm that intramolecular H-bonding between 6-OH and N1 lowers the O-H bond dissociation enthalpy (BDE) by 6.8 kcal/mol compared to meta-hydroxyl isomers, explaining its superior radical scavenging activity in FRAP assays (TEAC = 1.8) [7]. This hydrogen bonding network also enhances metabolic stability, reducing CYP3A4-mediated demethylation by 70% compared to 6-methoxy analogs [6] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4